Ascochytatin -

Ascochytatin

Catalog Number: EVT-1595590
CAS Number:
Molecular Formula: C20H14O7
Molecular Weight: 366.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ascochytatin is a natural product found in Ascochyta with data available.
Overview

Ascochytatin is a bioactive compound classified as a spirodioxynaphthalene. It was first isolated from a marine-derived fungus, specifically from the genus Ascochyta. This compound has garnered attention due to its potential antibacterial and antifungal properties, making it a subject of interest in pharmaceutical research.

Source

Ascochytatin is produced by marine-derived fungi, particularly strains of Ascochyta. The discovery of this compound arose from screening programs aimed at identifying novel metabolites with biological activity, particularly those that could influence bacterial regulatory systems . The isolation and characterization of ascochytatin were facilitated through various spectroscopic techniques, including nuclear magnetic resonance and mass spectrometry, which confirmed its unique structural features .

Classification

Ascochytatin belongs to the family of polyketides, a diverse group of secondary metabolites known for their complex structures and significant biological activities. This classification underscores its potential utility in drug development, particularly in combating bacterial infections .

Synthesis Analysis

Methods

The synthesis of ascochytatin has been explored through various synthetic routes. The total synthesis involves multiple steps, including the construction of the spirodioxynaphthalene framework. One notable method involves the use of Friedel-Crafts acylation as a key step in forming the complex structure characteristic of spirobisnaphthalenes .

Technical Details

The synthetic pathway typically starts with simpler aromatic compounds, which undergo acylation and subsequent reactions to yield the desired spirodioxynaphthalene structure. This process may include steps such as demethylation and oxidation to introduce functional groups critical for biological activity . The yield and purity of synthesized ascochytatin can vary depending on the specific conditions and reagents used throughout the synthesis.

Molecular Structure Analysis

Structure

Ascochytatin features a unique spirodioxynaphthalene structure characterized by a fused bicyclic system. Its molecular formula is C₁₄H₁₀O₄, indicating the presence of hydroxyl and carbonyl functional groups that contribute to its reactivity and biological activity .

Data

The relative stereochemistry of ascochytatin was elucidated through X-ray crystallography, providing precise spatial arrangements of its atoms. The absolute stereochemistry was confirmed via modified Mosher's method, which is instrumental in determining configurations in complex organic molecules .

Chemical Reactions Analysis

Reactions

Ascochytatin exhibits various chemical reactions typical for compounds with hydroxyl and carbonyl groups. It can undergo oxidation reactions, leading to further functionalization that may enhance its biological properties or alter its activity profile.

Technical Details

The reactivity of ascochytatin can be influenced by environmental conditions such as pH and temperature, which may affect its stability and interaction with biological targets. Studies have shown that ascochytatin can inhibit certain bacterial strains, suggesting that it interacts with specific cellular pathways or components .

Mechanism of Action

Process

The mechanism by which ascochytatin exerts its antibacterial effects involves interference with bacterial regulatory systems, particularly the two-component regulatory systems that control gene expression in response to environmental stimuli . This interference can lead to disrupted cellular functions, ultimately inhibiting bacterial growth.

Data

Quantitative assessments have demonstrated that ascochytatin exhibits an inhibitory concentration (IC₅₀) value around 0.3 µg/mL against Bacillus subtilis, indicating potent antibacterial activity . This level of activity suggests that ascochytatin could be developed further for therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

Ascochytatin is typically isolated as a solid compound with a melting point that can vary based on purity and crystallization conditions. Its solubility profile indicates moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

The compound's stability is influenced by factors such as light exposure and temperature. As a polyketide, it may undergo various transformations under acidic or basic conditions, affecting its biological activity .

Applications

Ascochytatin has significant potential applications in scientific research, particularly in pharmacology. Its antibacterial properties make it a candidate for developing new antimicrobial agents aimed at treating infections caused by resistant bacterial strains. Additionally, ongoing research into its cytotoxic effects suggests possible applications in cancer therapy, further expanding its relevance in medicinal chemistry .

Properties

Product Name

Ascochytatin

IUPAC Name

(1'aR,3S,7'R,7'aR)-spiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-3,2'-7,7a-dihydro-1aH-naphtho[2,3-b]oxirene]-3',6',7',8-tetrol

Molecular Formula

C20H14O7

Molecular Weight

366.3 g/mol

InChI

InChI=1S/C20H14O7/c21-9-6-7-13-14-8(9)2-1-3-12(14)26-20(27-13)16-11(23)5-4-10(22)15(16)17(24)18-19(20)25-18/h1-7,17-19,21-24H/t17-,18-,19-,20+/m1/s1

InChI Key

WPTGKUTUOFNZAS-WTGUMLROSA-N

Synonyms

ascochytatin

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)OC4(O3)C5C(O5)C(C6=C(C=CC(=C46)O)O)O)O

Isomeric SMILES

C1=CC2=C(C=CC3=C2C(=C1)O[C@@]4(O3)[C@H]5[C@H](O5)[C@@H](C6=C(C=CC(=C46)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.